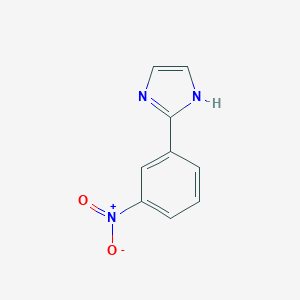

2-(3-nitrophenyl)-1H-imidazole

概要

説明

2-(3-nitrophenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-1H-imidazole typically involves the condensation of 3-nitrobenzaldehyde with ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反応の分析

Types of Reactions

2-(3-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The imidazole ring can undergo oxidation reactions to form imidazole N-oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, suitable solvents like dimethylformamide.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

Reduction: 2-(3-aminophenyl)-1H-imidazole.

Substitution: Various substituted imidazole derivatives.

Oxidation: Imidazole N-oxides.

科学的研究の応用

2-(3-nitrophenyl)-1H-imidazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

作用機序

The mechanism of action of 2-(3-nitrophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity.

類似化合物との比較

Similar Compounds

2-(4-nitrophenyl)-1H-imidazole: Similar structure but with the nitro group at the fourth position.

2-(2-nitrophenyl)-1H-imidazole: Nitro group at the second position.

2-(3-aminophenyl)-1H-imidazole: Amino group instead of the nitro group at the third position.

Uniqueness

2-(3-nitrophenyl)-1H-imidazole is unique due to the specific positioning of the nitro group, which influences its electronic properties and reactivity. This positioning can affect the compound’s interaction with biological targets and its suitability for various applications in research and industry.

生物活性

2-(3-Nitrophenyl)-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and biochemistry.

Antimicrobial Properties

Research indicates that derivatives of imidazole, including this compound, exhibit antimicrobial activity. A study highlighted that certain imidazole derivatives demonstrated significant inhibition against various microbial strains, suggesting that this compound could be a candidate for further antimicrobial research .

Anti-inflammatory Effects

Imidazole derivatives have been investigated for their anti-inflammatory properties. In one study, several compounds were synthesized and tested for their ability to inhibit inflammation in vivo. Notably, some derivatives exhibited up to 58% inhibition of inflammation with minimal gastrointestinal irritation, indicating the potential for safer anti-inflammatory agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research findings suggest that compounds with similar structural characteristics can interact with specific molecular targets involved in cancer cell proliferation. The presence of the nitrophenyl group may enhance the compound's ability to bind to these targets, leading to apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in inflammatory processes or microbial metabolism.

- Receptor Binding : The imidazole ring can act as a ligand for metal ions or other biomolecules, modulating receptor activity.

- Nitro Group Reactivity : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that exert biological effects.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. This compound was included in the screening and showed promising results:

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 μg/mL |

| S. aureus | 15 μg/mL | |

| C. albicans | 20 μg/mL |

This table illustrates the compound's potential as an antimicrobial agent.

Anti-inflammatory Evaluation

In another study focusing on anti-inflammatory properties:

| Compound | Inhibition (%) | Gastrointestinal Irritation Index |

|---|---|---|

| This compound | 49.58 | 0.17 |

| Indomethacin | 60.00 | 0.50 |

The results indicate that while both compounds are effective, this compound presents a lower gastrointestinal irritation profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

特性

IUPAC Name |

2-(3-nitrophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-3-1-2-7(6-8)9-10-4-5-11-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWKGNWCVRBHJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356267 | |

| Record name | 2-(3-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13682-18-3 | |

| Record name | 2-(3-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What causes the different colors observed in 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole crystals?

A1: The distinct colors observed – red, orange, and yellow – arise from variations in the compound's crystal packing and hydrogen bonding networks. [] Red crystals exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the nitro oxygen of another (-NH—O˭). [] Yellow crystals, on the other hand, display different hydrogen bonding patterns. One type of yellow crystal exhibits -NH—N= bonding between the N-H group and the imidazole ring nitrogen of adjacent molecules. [] Another type shows both -NH—N= bonding and -NH—OMe- bonding, where the N-H group interacts with the methoxy oxygen of a neighboring molecule. [] These differences in hydrogen bonding and molecular arrangement influence the electronic structure and, consequently, the color of the crystals.

Q2: How does the presence of guest molecules affect the crystal structure of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole?

A2: This compound readily forms inclusion complexes with various guest molecules, including ethyl acetate, tert-butanol, and benzene. [] Upon removal of the guest molecules, the host compound can rearrange into different polymorphic forms (A, B, C, and D). [] For instance, the ethyl acetate inclusion complex features a structure where host molecules arrange in a cross-like pattern stabilized by intermolecular hydrogen bonds between the imidazole N-H and N=C groups. [] The ethyl acetate guest molecules occupy channels along the c-axis within this structure. []

Q3: Can you elaborate on the polymorphic forms of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole and their characterization?

A3: Four distinct polymorphs, denoted as A, B, C, and D, have been identified. [, ] These polymorphs exhibit unique physical appearances: A presents as red plates, B as yellow needles, C as pale yellow silky needles, and D as light yellow cottony needles. [] Solid-state NMR spectroscopy, specifically 13C and 15N chemical shifts, provides a fingerprint for each polymorph. [] Interestingly, 15N chemical shifts offer insights into the hydrogen bonding environment within each polymorph. [] Furthermore, thermal analysis revealed that polymorph B undergoes a transition to polymorph C within the temperature range of 93-113°C. []

Q4: How do the different polymorphic forms of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole compare in terms of reactivity?

A4: The polymorphic forms demonstrate varying reactivity, with the order observed as B > D > C > A. [] This difference in reactivity is attributed to the distinct molecular arrangements and hydrogen bonding patterns present in each polymorph. [] The specific arrangement of molecules within the crystal lattice influences the accessibility of reactive sites and thus impacts the overall reactivity.

- Polymorphisms of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole as Studied by Solid State NMR:

- An ethyl acetate inclusion complex of 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole:

- Simple and Excellent Preparation of Polymorphic Crystals of 4,5-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl)-1H-Imidazole:

- Red, orange and yellow crystals of 4,5-bis(4-methoxyphenyl)-2-(3-nitrophenyl)-1H-imidazole:

- Polymorphisms and Colourations of 4,5,-Bis(4-Methoxyphenyl)-2-(3-Nitrophenyl0–1H-Imidazole:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。